Product packaging for Foncitril 4000(Cat. No.:CAS No. 77610-44-7)

Foncitril 4000

Cat. No.: B1204171
CAS No.: 77610-44-7
M. Wt: 419.38 g/mol
InChI Key: RWFAARARVXACLW-UHFFFAOYSA-K
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Description

Foncitril 4000, also known as this compound, is a useful research compound. Its molecular formula is C15H17KNaO10- and its molecular weight is 419.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17KNaO10- B1204171 Foncitril 4000 CAS No. 77610-44-7

Properties

CAS No.

77610-44-7

Molecular Formula

C15H17KNaO10-

Molecular Weight

419.38 g/mol

IUPAC Name

potassium;sodium;2-hydroxypropane-1,2,3-tricarboxylate;1,2,3-trimethoxybenzene

InChI

InChI=1S/C9H12O3.C6H8O7.K.Na/c1-10-7-5-4-6-8(11-2)9(7)12-3;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h4-6H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;2*+1/p-3

InChI Key

RWFAARARVXACLW-UHFFFAOYSA-K

SMILES

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+]

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+]

Synonyms

foncitril 4000

Origin of Product

United States

Historical Trajectories in the Academic Study of Urinary Alkalinization

The study of urinary alkalinization, the process of increasing the pH of urine, has a long history rooted in the management of various clinical conditions, particularly kidney stones. medscape.comwalterbushnell.com Initially, agents like sodium bicarbonate were employed to make the urine more alkaline. medscape.com However, the focus of academic inquiry has since shifted towards understanding the nuanced physiological effects of different alkalinizing agents.

Early research primarily centered on the dissolution of uric acid stones, which are known to form in acidic urine. jmedicalcasereports.orgnih.gov The principle was straightforward: by raising the urinary pH, the solubility of uric acid increases, thereby preventing its crystallization and facilitating the dissolution of existing stones. jmedicalcasereports.org This foundational concept spurred further investigation into other types of kidney stones and metabolic conditions influenced by urinary pH.

The academic study of urinary alkalinization has been characterized by a move from simple pH modification to a more detailed examination of the underlying renal and systemic mechanisms. This includes investigating how different agents affect urinary citrate (B86180) levels, electrolyte balance, and the saturation of stone-forming salts. walterbushnell.com

Evolution of Research Paradigms for Multi Component Alkalinizing Agents

The research paradigm has evolved from single-component agents to more complex, multi-component formulations. This shift was driven by the recognition that different components could offer synergistic effects or mitigate the potential downsides of others. For instance, while sodium-based alkalinizers are effective, they can increase urinary calcium excretion, a risk factor for calcium oxalate (B1200264) stones. walterbushnell.com This led to the development and study of potassium-containing agents like potassium citrate (B86180). medscape.comwalterbushnell.com

Potassium citrate emerged as a key area of research because it not only alkalinizes the urine but also increases urinary citrate levels. auajournals.org Citrate is a natural inhibitor of calcium stone formation; it binds with calcium in the urine, reducing the availability of calcium to form calcium oxalate or calcium phosphate (B84403) crystals. renalassociateswmi.com This dual mechanism of action—urinary alkalinization and increased citrate—made potassium citrate a focal point of numerous studies. auajournals.orgauanews.net

The evolution of research also saw the investigation of various combinations of citrate salts, including potassium citrate, sodium citrate, and magnesium citrate. wikipedia.org The rationale behind these multi-component agents is to provide a balanced electrolyte load while maximizing the therapeutic benefits of urinary alkalinization and citrate supplementation. Research has focused on comparing the efficacy of these different combinations in altering urine chemistry. walterbushnell.com

Current Scope and Significance of Foncitril 4000 in Mechanistic Biological Inquiry

Elucidation of Constituent Chemical Entities and their Individual Contributions to the Mixture

This compound is composed of several key chemical entities: citric acid monohydrate, anhydrous monopotassium citrate, and anhydrous monosodium citrate. Some formulations also include 1,2,3-trimethoxybenzene (B147658). vulcanchem.comontosight.ai

The molecular formula is given as C15H17KNaO10-, with a molecular weight of 419.38 g/mol . vulcanchem.com The structure contains four covalently-bonded units, including ionized citric acid derivatives, alkali metal cations (potassium and sodium), and an aromatic ether compound. The presence of these different components gives this compound its characteristic properties and potential for biological interactions.

Interactive Data Table: Properties of this compound

Property Value
Molecular Formula C15H17KNaO10-
Molecular Weight 419.38 g/mol
CAS Number 77610-44-7
Heavy Atom Count 27
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 5

Citric acid is a weak organic acid that plays a crucial role in biological systems, most notably in the Krebs cycle. Its salts, sodium and potassium citrate, are key components of this compound and are responsible for its buffering properties. ontosight.ai Buffers are solutions that resist changes in pH upon the addition of small amounts of acid or base. solubilityofthings.com This is a vital function in many biological processes, where maintaining a stable pH is essential for the activity of enzymes and other molecules. solubilityofthings.com

The buffering capacity of citrates is due to the presence of three carboxyl groups in the citric acid molecule, which can donate or accept protons, allowing it to buffer over a wide pH range. usda.gov In biological systems, citrate and its salts can help maintain pH homeostasis. solubilityofthings.com For instance, the metabolism of citrate salts produces bicarbonate, which can help to restore acid-base balance in conditions of metabolic acidosis. vulcanchem.com

Derivatives of 1,2,3-trimethoxybenzene have been investigated for a range of biological activities. The methoxy (B1213986) groups on the benzene (B151609) ring can influence a compound's solubility, lipophilicity, and its ability to interact with biological targets. solubilityofthings.com Research has explored the potential for trimethoxybenzene derivatives in various applications, including as building blocks for more complex molecules. solubilityofthings.comresearchgate.net For example, some studies have investigated the synthesis of (Z)-styrylbenzene derivatives containing trimethoxy groups for their potential anti-proliferative properties. tandfonline.com The presence of 1,2,3-trimethoxybenzene in this compound could potentially modify its solubility, stability, or interactions with other substances. ontosight.ai

Role of Citric Acid and its Salts in Biological Buffering Systems

Intermolecular Interactions and Synergistic Effects within Multi-Component Formulations in Model Systems

Multicomponent pharmaceutical materials are of significant interest due to their potential to improve the physicochemical properties of active ingredients. mdpi.com These materials consist of two or more components held together by non-covalent interactions, such as hydrogen bonds. mdpi.com The formation of these multicomponent systems can lead to enhanced stability and solubility. mdpi.comimpactfactor.org

Considerations for Molecular Design and Synthesis of Related Research Compounds

The design and synthesis of new research compounds based on the components of this compound is an area of active investigation. The synthesis of citric acid derivatives can be challenging due to the presence of multiple reactive functional groups. acs.org However, the development of new synthetic methods allows for the creation of novel citric acid-based molecules with specific properties. acs.orgontosight.ai These derivatives can be used in a variety of applications, from biomaterials to pharmaceutical formulations. ontosight.ai

Similarly, the synthesis of 1,2,3-trimethoxybenzene analogs is of interest for developing new compounds with potential biological activity. tandfonline.comnih.gov Various synthetic strategies have been developed to create derivatives of 1,2,3-trimethoxybenzene, which can then be screened for their pharmacological properties. researchgate.netuio.no The design of these new compounds often involves modifying the structure of the parent molecule to enhance its desired activity or to improve its physicochemical properties. nih.govnrfhh.com

Fundamental Biochemical and Cellular Mechanisms of Action

The primary mechanism of this compound involves the metabolic conversion of its citrate components into bicarbonate, leading to an alkaline load in the body. vulcanchem.comndrugs.commims.comhres.carxlist.com This process is central to its therapeutic effects.

Theoretical Frameworks of Alkaline Load Generation through Citrate Metabolism

The generation of an alkaline load from citrate is a fundamental concept rooted in cellular metabolism. When citrate is metabolized, it ultimately produces bicarbonate, which acts as a base in the body. medscape.com This metabolic conversion effectively increases the body's buffer capacity, leading to a systemic alkalinizing effect. The metabolism of absorbed citrate is the primary source of this alkaline load. ndrugs.comhres.carxlist.com

Cellular and Subcellular Pathways of Citrate Processing and Bicarbonate Production in Experimental Models

In experimental models, the processing of citrate and subsequent production of bicarbonate occur through well-defined cellular and subcellular pathways. Citrate enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a series of chemical reactions in the mitochondria of cells. nih.govnih.gov Through a sequence of enzymatic reactions within this cycle, citrate is oxidized, leading to the production of carbon dioxide and water. The carbon dioxide can then be hydrated to form carbonic acid, which subsequently dissociates to produce bicarbonate ions. researchgate.net Each molecule of citrate that enters the Krebs cycle can ultimately yield bicarbonate molecules, contributing to the alkaline load. nih.govresearchgate.net

Mechanistic Investigations of Renal Handling of Citrate in Pre-clinical Models

Pre-clinical studies have been instrumental in elucidating how this compound influences the way the kidneys manage citrate. The primary effect appears to be on the renal tubules, rather than a significant change in the amount of citrate filtered by the glomeruli. ndrugs.comhres.carxlist.com

Augmentation of Citrate Clearance Mechanisms in Renal Epithelial Cells

This compound therapy has been shown to increase urinary citrate levels primarily by augmenting citrate clearance within the renal epithelial cells. vulcanchem.comndrugs.commims.comhres.carxlist.com This suggests a modification of the renal handling of citrate, leading to increased excretion into the urine. ndrugs.comhres.carxlist.com The precise molecular transporters and channels within the renal tubules that are affected by the alkaline load and increased potassium levels from this compound are areas of ongoing investigation. Studies suggest that changes in acid-base balance and potassium levels are major determinants of citrate excretion. karger.com In conditions of metabolic alkalosis, which can be induced by citrate metabolism, the kidney increases citrate excretion.

Molecular Interactions Governing Mineral Crystallization Inhibition

A key therapeutic benefit of this compound is its ability to inhibit the formation of certain types of urinary stones. This is achieved through direct molecular interactions with the constituents of these stones. vulcanchem.comndrugs.com

Calcium Ion Complexation and Reduction of Calcium Ion Activity in Solution

Citrate is a potent inhibitor of calcium oxalate and calcium phosphate (B84403) crystallization. hres.caoup.com It achieves this by forming a soluble complex with calcium ions in the urine. taylorandfrancis.comontosight.ai This complexation reduces the concentration of free calcium ions available to bind with oxalate and phosphate, thereby lowering the saturation of these stone-forming salts. ndrugs.comhres.caoup.com By decreasing the activity of calcium ions, citrate directly hinders the nucleation and growth of calcium-containing crystals. ndrugs.comhres.caoup.com The formation of a calcium-citrate-phosphate species has also been proposed as a key factor in reducing free calcium ion concentration, an effect that is dependent on an increase in urinary pH.

Inhibition of Spontaneous Nucleation of Calcium Oxalate and Calcium Phosphate in Vitro

A key aspect of this compound's mechanism is the direct inhibition of the initial stages of stone formation. The citrate component plays a crucial role in preventing the spontaneous nucleation of both calcium oxalate and calcium phosphate crystals in laboratory settings. ndrugs.comvulcanchem.com Nucleation is the first step in the formation of crystals, where dissolved salts begin to form a solid phase.

By increasing the concentration of citrate in the urine, this compound interferes with this process. Citrate binds with calcium ions to form a soluble complex. drugbank.com This action reduces the availability of free calcium ions, which are necessary to combine with oxalate and phosphate to form insoluble crystals. ndrugs.comdrugbank.com This inhibitory effect on nucleation is a fundamental reason for its use in preventing the recurrence of calcium-based kidney stones. droracle.ai

Modulatory Effects on the pH-Dependent Solubility of Uric Acid and Cystine in Aqueous Systems

This compound is also effective in managing uric acid and cystine stones due to its ability to increase urinary pH. soin-et-nature.comvidal.fr The solubility of both uric acid and cystine is highly dependent on the pH of the surrounding solution.

Uric Acid: In acidic urine, uric acid is less soluble and more likely to crystallize. By raising the urinary pH, this compound promotes the conversion of uric acid into its more soluble urate salt form, thereby reducing the risk of stone formation. ndrugs.com

Cystine: Similarly, the solubility of cystine, an amino acid, increases significantly as the urine becomes more alkaline. Maintaining a urinary pH above 7.0 is often a target in the prevention of cystine stones. this compound helps achieve this by creating a more alkaline urinary environment. vidal.fr

Enzyme Interactions and Associated Metabolic Pathways

While the primary mechanism of this compound is centered on urinary chemistry, research also points to interactions with certain enzymes and subsequent metabolic processes.

Research on Interactions with Epoxide Hydrolases and Catalytic Implications

Some research has indicated that components of compounds like this compound may interact with epoxide hydrolases. These enzymes are involved in the metabolism of various compounds in the body, including the deactivation of potentially harmful epoxides. The interaction with epoxide hydrolases suggests a potential role in broader metabolic pathways beyond urinary alkalinization. Further research is needed to fully elucidate the catalytic implications of these interactions.

Electrolyte Dynamics in Controlled Experimental Settings

The administration of this compound has been shown to influence the levels of certain electrolytes in the urine in research models.

Impact on Urinary Potassium and Transient Reductions in Urinary Calcium in Research Models

A notable effect of this compound is an increase in urinary potassium levels. vulcanchem.com This is expected, as the compound itself contains potassium citrate. vidal.fr

In some research models, the use of potassium citrate has been associated with a temporary decrease in the amount of calcium excreted in the urine. ndrugs.comdroracle.ai This effect, combined with the increased citrate levels, further contributes to a lower risk of calcium oxalate stone formation. droracle.ai

Table 1: Summary of Research Findings on this compound's Mechanisms

MechanismEffectSupporting Evidence
Inhibition of Nucleation Prevents the initial formation of calcium oxalate and calcium phosphate crystals.Citrate binds with calcium, reducing its availability for crystal formation. ndrugs.comvulcanchem.comdrugbank.com
pH Modulation Increases urinary pH, making the urine more alkaline.Enhances the solubility of uric acid and cystine. ndrugs.comvidal.fr
Enzyme Interaction Interacts with epoxide hydrolases.Suggests a role in broader metabolic pathways.
Biotransformation Undergoes hydrolysis to form diols.Part of the metabolic processing of the compound.
Electrolyte Changes Increases urinary potassium and can transiently decrease urinary calcium.Contributes to a lower risk of calcium-based stones. ndrugs.comvulcanchem.comdroracle.ai

Advanced Methodologies and Analytical Techniques in Foncitril 4000 Research

In Vitro and Ex Vivo Crystal Formation and Dissolution Assays

Central to understanding the function of Foncitril 4000's active components, namely citrate (B86180) salts, are laboratory assays that simulate the conditions of the urinary tract. These models allow for precise measurement of how these agents interfere with the processes of crystal nucleation, growth, and aggregation, which are the foundational steps of kidney stone formation.

Turbidimetric analysis is a widely used, simple, and inexpensive method to quantitatively assess the kinetics of crystallization in vitro. colab.ws This technique measures the turbidity, or cloudiness, of a solution over time using a spectrophotometer, which correlates with the formation and aggregation of crystals. colab.ws In research relevant to this compound's components, synthetic urine is prepared and supersaturated with stone-forming minerals, such as calcium chloride and sodium oxalate (B1200264), to induce crystallization. colab.wsnih.gov The turbidity of this suspension is then measured as the absorbance of light at a specific wavelength (e.g., 660 nm) to monitor the rate of crystal formation. colab.wsnih.gov

Studies investigating the effect of potassium citrate demonstrate its significant inhibitory role in the crystallization of calcium oxalate (CaOx). colab.wsnih.gov The addition of potassium citrate to the crystallizing solution leads to a marked decrease in the initial formation of crystals (nucleation) and can prolong the induction time, which is the time before crystals begin to form. colab.wsauajournals.org For example, one study found that adding 1.25 mg/mL of potassium citrate to a synthetic urine solution significantly lowered the initial optical density, indicating less crystal formation compared to the control group without citrate. colab.ws While citrate shows a strong effect on nucleation, its impact on the aggregation of existing crystals is less pronounced. colab.ws This method is also applicable to studying the crystallization kinetics of other stone types, such as cystine.

Table 1: Effect of Potassium Citrate on Calcium Oxalate Crystallization Kinetics (Turbidimetric Data)

This interactive table summarizes findings from a study where the optical density (OD), a measure of turbidity, was recorded to assess crystal formation and aggregation in the presence and absence of potassium citrate.

Experimental ConditionInitial Crystal Formation (Initial OD at 660 nm)Crystal Aggregation (Change in OD)Key Finding
Control (No Citrate) 0.527 colab.ws0.359 colab.wsRapid crystal nucleation and aggregation.
With K-Citrate (1.25 mg/ml) 0.236 colab.ws0.316 colab.wsSignificant decrease in initial crystal nucleation. colab.ws

Advanced microscopy techniques are indispensable for visualizing the direct impact of inhibitors like citrate on the physical characteristics of crystals. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Scanning Confocal Interference Microscopy provide high-resolution images that reveal changes in crystal shape (morphology), size, and how they clump together (aggregation). researchgate.net

Research has shown that citrate directly influences the morphology of calcium oxalate monohydrate (COM) crystals, the most common component of kidney stones. In the absence of inhibitors, COM crystals typically form a specific shape. However, in the presence of citrate, their morphology is altered; the crystals become more plate-shaped with rounded ends. researchgate.net This change is attributed to citrate's ability to adsorb to specific crystal faces. researchgate.net Studies using scanning confocal interference microscopy have found that citrate preferentially inhibits crystal growth along certain crystallographic directions by binding to specific calcium-rich faces of the COM crystal. researchgate.net This face-specific interaction is believed to be driven by electrostatic forces between the negatively charged citrate molecules and the positively charged calcium ions on the crystal surface. researchgate.net

Table 2: Microscopic Observations of Citrate's Effect on Calcium Oxalate Crystals

This interactive table outlines the findings from various microscopic studies on how citrate alters the physical properties of calcium oxalate crystals.

Microscopy TechniqueObservationImplicationReference
Scanning Electron Microscopy (SEM) Crystals become more plate-shaped and rounded.Alters crystal habit, potentially reducing aggregation potential. researchgate.net
Scanning Confocal Interference Microscopy Preferential inhibition of crystal growth on specific faces (e.g., {100} face).Demonstrates face-specific binding mechanism. researchgate.net
Atomic Force Microscopy (AFM) Pins step motion on different crystal faces, slowing growth.Reveals molecular-scale control mechanisms of growth inhibition.

Beyond preventing crystal formation, the alkalinizing agents in this compound are researched for their ability to dissolve existing stones. Ex vivo models, which use surgically removed human calculi, are critical for this area of investigation. In these experiments, natural kidney stones are incubated in solutions that mimic urine under different conditions, such as varying pH levels, to monitor their dissolution.

Urinary alkalinization is a well-established therapeutic strategy for the dissolution of uric acid stones. magtechjournal.comresearchgate.net The principle behind this is that increasing the urine pH above 6.2 significantly increases the solubility of uric acid, causing solid uric acid crystals to dissolve back into the urine. researchgate.netijpsjournal.com Ex vivo studies can quantify this effect by measuring the change in mass and size of a uric acid stone over time when placed in an alkaline solution containing citrate. This methodology provides direct evidence of the stone's dissolution and helps optimize the conditions (e.g., target pH) required for effective therapy. researchgate.net While highly effective for uric acid stones, this approach is not suitable for calcium-based stones, as their solubility is not favored by alkaline pH. researchgate.net

A precise understanding of a kidney stone's chemical makeup is essential for both research and clinical management. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard and recommended method for the analysis of urinary calculi. ej-chem.orgmdpi.com This technique works by passing infrared radiation through a powdered sample of the stone. Different chemical bonds and crystal structures within the stone absorb the infrared light at characteristic frequencies, generating a unique spectral "fingerprint." mdpi.com

In research, FTIR is used to accurately identify and quantify the components of a stone, such as calcium oxalate monohydrate, calcium oxalate dihydrate, uric acid, struvite, or calcium phosphate (B84403). This analysis is crucial for studies investigating the etiology of stone formation and for evaluating the efficacy of preventative treatments like this compound. By analyzing stone composition before and after treatment protocols in patient cohorts, researchers can correlate the use of alkalinizing agents with changes in the types of stones formed.

Table 3: Characteristic FTIR Absorption Peaks for Common Urinary Calculi Components

This interactive table shows the specific infrared frequencies (in cm⁻¹) used to identify the primary chemical components of kidney stones via FTIR spectroscopy.

Stone ComponentCharacteristic IR Absorption Bands (cm⁻¹)
Calcium Oxalate Monohydrate ~1607 mdpi.com
Calcium Oxalate Dihydrate Varies from Monohydrate
Uric Acid ~1637, 1021, 780
Magnesium Ammonium (B1175870) Phosphate (Struvite) ~997 mdpi.com
Calcium Phosphate (Apatite) Varies

Ex Vivo Monitoring of Natural Calculi Dissolution and Mass Variation

Cell Culture Models for Investigating Renal Epithelial Cell Responses to Alkalinizing Agents

The interaction between urinary components and the cells lining the kidney tubules is a critical factor in stone disease. Renal epithelial cell culture models provide a powerful in vitro system to investigate these interactions at a cellular level. Researchers use both immortalized human kidney cell lines (e.g., HK-2, ciPTEC) and primary cultures of human renal proximal tubular epithelial cells (RPTECs). nih.gov These cells can be grown in monolayers that mimic the polarized nature of the kidney tubule, with distinct apical (urine-facing) and basolateral (blood-facing) surfaces. researchgate.net

These models are essential for studying the mechanisms behind the therapeutic effects of this compound's components. For example, they allow for detailed investigation of citrate transport and metabolism. Citrate is reabsorbed from the urine into proximal tubule cells primarily via the sodium-dicarboxylate cotransporter (NaDC-1), which is located on the apical membrane. Cell culture systems enable researchers to study the expression and activity of this transporter and how it is affected by factors such as urinary pH and citrate concentration. Furthermore, these models can be used to assess the cellular response to alkalinization, including changes in intracellular pH, cell viability, and the expression of genes related to inflammation or cell injury, ensuring that the therapeutic effect does not come at the cost of cellular damage. nih.gov

Biochemical and Biophysical Assays for Enzymatic Activity and Metabolic Pathway Analysis

The primary mechanism by which this compound functions is through the metabolic conversion of its citrate components. When absorbed, citrate enters the body's metabolic pathways, principally the Krebs (tricarboxylic acid) cycle, which occurs within the mitochondria of cells, including those in the kidney and liver. acutecaretesting.org In this cycle, citrate is metabolized, ultimately producing bicarbonate. acutecaretesting.org This generation of bicarbonate provides an alkaline load to the body, which in turn increases urinary pH and citrate excretion.

A variety of biochemical and biophysical assays are employed to study these metabolic effects.

Enzymatic Assays: The activity of key enzymes in citrate metabolism, such as ATP citrate lyase, can be measured to understand how rapidly citrate is processed by renal cells.

Metabolite Measurement: Techniques like mass spectrometry can be used to trace the metabolic fate of labeled citrate molecules, confirming their conversion to bicarbonate.

Acid-Base Monitoring: In clinical research settings, point-of-care blood gas analyzers are used to perform biophysical assays that rapidly measure critical parameters like pH, bicarbonate, and base excess in blood samples. acutecaretesting.org These measurements allow for real-time monitoring of the systemic acid-base status in response to citrate administration. acutecaretesting.org

Ion-Selective Electrodes: These are used to measure the concentration of specific ions, such as ionized calcium, in urine and blood models. This is important because citrate can chelate calcium, reducing the amount of free ionized calcium available to form crystals. magtechjournal.com

Together, these assays provide a comprehensive picture of how the citrate in this compound modifies the body's acid-base balance and urinary chemistry to create an environment less conducive to stone formation.

Table 4: Compound Names Mentioned in Article

Compound Name
Acetic Acid
Acetyl-COA
Allopurinol
Amino-peptidase M
ATP Citrate Lyase
Bicarbonate
Boric Acid
Calcium
Calcium Carbonate
Calcium Chloride
Calcium Oxalate
Calcium Oxalate Dihydrate
Calcium Oxalate Monohydrate
Calcium Phosphate
Citrate
Citric Acid
Creatinine
Cyanide
Cystine
This compound
Fructose
Glucose
Gluconic Acid
Hydroxyurea
L-Methionine
Magnesium
Magnesium Ammonium Phosphate
Malonic Acid
N-acetylcysteine
Neutral Endopeptidase
Nitroprusside
Osteopontin
Oxalate
Oxaloacetate
Penicillamine
Phosphoric Acid
Potassium
Potassium Bicarbonate
Potassium Bromide
Potassium Citrate
Potassium Permanganate
Pyrophosphate
Sodium
Sodium Bicarbonate
Sodium Chloride
Sodium Citrate
Sodium Cyanide
Sodium Nitroprusside
Sodium Oxalate
Struvite
Tamm-Horsfall Protein
Theobromine
Tiopronin
Uric Acid
Vitamin A
Vitamin C

Analytical Chemistry Techniques for Compound Characterization and Quantification in Research Matrices

The characterization and quantification of this compound, a compound formulation containing potassium citrate, sodium citrate, and citric acid, rely on a suite of advanced analytical chemistry techniques. These methods are essential for ensuring the quality, purity, and concentration of its active components in various research and pharmaceutical matrices.

The multi-component nature of this compound necessitates the use of sophisticated spectroscopic and chromatographic techniques for the definitive identification and isolation of its constituents.

Spectroscopic methods provide detailed information about molecular structure and functional groups. Infrared (IR) spectroscopy, for instance, is used to identify the characteristic vibrational frequencies of the citrate ion. Nuclear Magnetic Resonance (NMR) spectroscopy provides data on the chemical environment of protons, and Mass Spectrometry (MS) is employed to determine the mass-to-charge ratio of the components, often after derivatization to increase volatility.

Chromatographic techniques are paramount for separating the individual citrate and acid components from a mixture. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the determination of citrate salts. Reversed-phase HPLC (RP-HPLC) using a C18 column can effectively separate citrate, with detection typically set at a UV wavelength of 210 nm. Ion chromatography (IC) is another powerful technique, particularly for quantifying cations like potassium and for separating various anions. The United States Pharmacopeia (USP) has moved towards IC analysis for the official assay of potassium citrate and citric acid solutions, highlighting its accuracy and reliability. metrohm.com

These methods, often used in combination, allow for a comprehensive structural confirmation and provide the foundation for developing robust quality control protocols.

Table 1: Spectroscopic and Chromatographic Data for this compound Components

Analytical Technique Component Analyzed Key Observations & Parameters
Infrared (IR) Spectroscopy Sodium Citrate Reveals characteristic absorption bands corresponding to the internal frequencies of the citrate ion and water of crystallization.
Gas Chromatography-Mass Spectrometry (GC-MS) Citric Acid (as trimethylsilyl (B98337) derivative) Shows a molecular ion peak at a mass-to-charge ratio (m/z) of 480.848.
High-Performance Liquid Chromatography (HPLC) Potassium and Sodium Citrate Separation on a VP-ODS C18 column; mobile phase of ammonium sodium phosphate and methanol; UV detection at 210 nm.
Ion Chromatography (IC) Potassium Citrate & Citric Acid The USP method utilizes a cation-exchange column (L76) with non-suppressed conductivity detection for potassium quantification. metrohm.com

| Ion-Exchange Chromatography with Titration | Citrate and Citric Acid | A sample is titrated to find free citric acid; a second titration after cation-exchange chromatography determines total citric acid, with the difference yielding the citrate content. |

In research settings, particularly those involving urolithiasis (kidney stone formation), experimental urine models are used to study the effects of compounds like this compound. Accurate measurement of key parameters such as pH, citrate, and calcium is critical.

The primary function of this compound in this context is to alkalinize the urine, which involves increasing urinary pH and citrate levels. Urinary pH is a fundamental measurement, readily determined using calibrated pH meters or specialized indicator papers like NITRAZINE Paper (pH 4.5-7.5).

The quantification of citrate in urine samples can be achieved using the same chromatographic methods employed for characterizing the compound itself, such as ion-exchange chromatography or HPLC. These methods offer high specificity and sensitivity for measuring citrate concentrations in a complex biological matrix like urine.

Calcium concentration is another crucial parameter, as citrate exerts its inhibitory effect on stone formation by forming soluble complexes with calcium, thereby reducing the saturation of stone-forming calcium salts. In experimental urine models, the upper limit of metastability for calcium phosphate can be determined by monitoring for crystal formation, often detected via an increase in optical density (turbidity) at 620 nm as calcium or phosphate is added to the urine sample. Research has shown that increasing the citrate concentration raises this upper limit of metastability.

Table 2: Analytical Methods for Key Parameters in Experimental Urine Models

Parameter Analytical Method Principle / Observation
Urine pH pH Meter / Indicator Paper Potentiometric measurement of hydrogen ion concentration or colorimetric pH estimation.
Urine Citrate Ion Chromatography / HPLC Chromatographic separation and quantification of citrate ions in the urine matrix.

| Calcium Phosphate Metastability | Turbidimetry / Spectrophotometry | The point of crystal formation is detected by an increase in optical density at 620 nm upon the addition of calcium or phosphate. |

Spectroscopic and Chromatographic Methods for Component Isolation and Identification

Comprehensive Stability and Degradation Studies in Controlled Laboratory Environments

Understanding the stability of this compound under various environmental conditions is essential for ensuring its integrity and functionality. Stability studies involve subjecting the compound to controlled stressors like changes in pH and temperature and analyzing for any degradation. nih.gov

The components of this compound, primarily potassium and sodium citrate, are generally stable when stored at ambient temperatures. atamanchemicals.com However, their stability can be influenced by environmental factors, particularly pH and exposure to high temperatures.

pH Influence: As a combination of a weak acid (citric acid) and its conjugate base salts, this compound has inherent buffering capabilities. The stability of the citrate molecule is pH-dependent. Under strongly acidic conditions, degradation may be accelerated. The solution's pH upon dissolution is typically controlled to be within a neutral to slightly alkaline range of 6.5–7.5.

Temperature Influence: The components of this compound are chemically stable at ambient temperatures. atamanchemicals.com However, like most chemical compounds, exposure to excessive heat can lead to degradation. The monohydrate form of tripotassium citrate is known to be hygroscopic (absorbs moisture from the air), and care must be taken to protect it from humidity, which can be exacerbated by temperature fluctuations. atamanchemicals.com Accelerated stability tests, for example at 40°C, are often used to predict long-term stability.

Table 3: Factors Influencing the Stability of this compound Components

Factor Influence on Integrity and Stability
pH The compound is most stable in a near-neutral pH range (6.5-7.5). Extreme acidic conditions may promote the formation of degradation products. The thermal sensitivity of cells can also be significantly increased at lower pH values during heat treatment.
Temperature The compound is chemically stable at controlled room temperatures (20°-25°C). Excessive heat should be avoided. The monohydrate forms of the citrate salts are hygroscopic and sensitive to moisture, which can be affected by temperature.

| Humidity | The monohydrate form of potassium citrate is hygroscopic and deliquescent, meaning it can absorb sufficient moisture from the air to dissolve. It must be protected from humidity to prevent caking and degradation. atamanchemicals.com |

Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and degradation pathways. nih.gov The primary components of this compound can undergo several types of chemical reactions that could lead to degradation products. These include acid-base reactions and oxidation-reduction reactions.

Under certain conditions, such as exposure to extreme pH or temperature, the citrate molecule could theoretically undergo degradation. While long-term studies suggest the compound is relatively stable under controlled conditions, degradation can occur in extreme environments. For instance, under acidic conditions, degradation products may form that could potentially influence the compound's biological efficacy.

However, detailed public research specifically identifying and characterizing the degradation products of this compound or its constituent citrate salts under various stress conditions is not extensively available in the provided search results. The potential bioactivity of any such degradation products is therefore also not well-defined and remains an area for further investigation. The main biochemical interactions noted for the compound relate to its intended function, such as its role in urine alkalinization and interaction with calcium ions.

Emerging Research Frontiers and Prospective Avenues for Foncitril 4000 Studies

Deeper Elucidation of 1,2,3-Trimethoxybenzene's Precise Role in Modulating Biological Interactions

Emerging research focuses on the independent biological activities of methoxy-substituted benzenes, which have been noted for potential antioxidant properties and as key intermediates in the synthesis of more complex molecules. solubilityofthings.com Derivatives of 1,2,3-trimethoxybenzene (B147658) have been investigated for a range of biological effects, as detailed in the table below.

Derivative of 1,2,3-TrimethoxybenzeneInvestigated Biological ActivityResearch Context
5-(Allyloxy)-1,2,3-trimethoxybenzeneAntioxidant, anti-inflammatory, antimicrobialPotential development of new therapeutic agents. ontosight.ai
5-Ethynyl-1,2,3-trimethoxybenzeneAnti-tumor activityShown to inhibit the enzyme methoxyresorufin O-dealkylase (MROD) and affect apoptosis in a cancer cell line.
(Z)-styrylbenzene derivatives (with 3,4,5-trimethoxy groups)Anti-proliferative activities against cancer cellsInvestigated as a novel class of selective anticancer agents.

Advancements in Novel In Vitro and In Vivo Model Development for Detailed Mechanistic Investigations

To dissect the complex mechanisms of Foncitril 4000, the development of more sophisticated research models is essential. Current understanding relies on its known effect of increasing urinary pH and citrate (B86180) levels. vulcanchem.comndrugs.com However, advanced models can provide a more granular view of its interactions at the molecular and cellular levels.

In Vitro Models: Future research can leverage advanced cell culture systems to simulate the physiological environment where this compound is active. This includes:

Organ-on-a-chip models: Microfluidic devices simulating kidney tubules could allow for real-time analysis of how this compound and its metabolites affect renal cell function, transport, and pH regulation.

3D Cell Cultures (Organoids): Kidney organoids can offer a more physiologically relevant model than traditional 2D cell cultures to study the compound's effect on tissue architecture and cellular differentiation.

Co-culture Systems: Models that include different cell types, such as kidney epithelial cells and immune cells, could elucidate the compound's influence on inflammatory responses or cellular cross-talk in an acidic or alkaline microenvironment.

In Vivo Models: While animal models are standard, new approaches can yield more specific data. Research using model organisms like Caenorhabditis elegans has proven effective for predicting the biological effects of chemical compounds. Developing transgenic animal models with specific genetic modifications to renal transporters or metabolic enzymes could pinpoint the exact molecular targets of this compound's components. These models would be instrumental in studying the nuanced effects of each component and their interactions in a complex biological system.

Research into Long-Term Molecular and Cellular Adaptive Responses to Sustained Alkalinization

Sustained administration of an alkalinizing agent like this compound induces a long-term shift in the body's acid-base homeostasis. This presents a crucial research avenue into the adaptive mechanisms of cells and tissues. Cellular adaptation is a fundamental process where cells adjust their structure and function in response to environmental changes, such as shifts in pH. numberanalytics.com

Prolonged exposure to an alkaline environment may trigger a variety of cellular responses:

Gene Expression Changes: Cells may alter the expression of genes involved in pH regulation, ion transport, and metabolic pathways to adapt to the new steady state. numberanalytics.com

Epigenetic Modifications: Long-term environmental stress can lead to epigenetic changes, such as DNA methylation, which could have lasting effects on cellular function. numberanalytics.com

Structural and Functional Alterations: Research is needed to determine if sustained alkalinization leads to structural changes in tissues, particularly in the kidneys, which are central to processing the alkaline load. Studies on alkali therapy in chronic kidney disease have shown improvements in kidney function, suggesting adaptive benefits, but the underlying cellular mechanisms require deeper investigation. researchgate.net

Future studies could employ transcriptomics, proteomics, and metabolomics to map the long-term adaptive responses to this compound. Understanding these adaptations is critical for comprehending the full spectrum of its biological impact. For instance, a drop in cytosolic pH is known to induce stress assemblies in cells; investigating the reverse—a sustained increase in pH—could reveal novel cellular coping mechanisms. hubrecht.eu

Bioengineering Applications of this compound and its Individual Components

The individual components of this compound, particularly citric acid and its salts, are gaining significant attention in the field of bioengineering. Their biocompatibility, biodegradability, and versatile chemical properties make them ideal candidates for creating advanced biomaterials. rsc.org

Citric Acid-Based Biomaterials: Citric acid is a cornerstone in the development of biodegradable polymers. These materials are being explored for a wide range of applications, including tissue engineering (bone, skin, vascular, and nerve), drug and cell delivery systems, and bioimaging. uta.edu The ability to tune the mechanical properties and degradation rates of these polymers makes them highly adaptable. uta.edu

Sodium Citrate in Material Science: Sodium citrate is used as a non-toxic, eco-friendly agent to modify and improve the properties of materials. In biotechnology and pharmaceuticals, it is being explored for its role in drug delivery systems and advanced biopharmaceutical formulations due to its pH-stabilizing capabilities. annexechem.com It also finds use as a sequestrant and cleaning agent. taylorandfrancis.com

Prospective research could investigate the use of the complete this compound compound as a novel biomaterial or as a functional additive. Its multi-component nature could offer unique properties, such as inherent alkalinity and the potential for the 1,2,3-trimethoxybenzene component to confer additional functionalities like antioxidant or antimicrobial characteristics.

Computational Modeling and Simulation Approaches for Predicting Compound Interactions and Biological Outcomes

Computational methods are revolutionizing drug discovery and chemical biology by enabling the prediction of molecular interactions and their biological consequences. openaccessjournals.com These in silico approaches offer a rapid and cost-effective means to screen compounds and generate hypotheses for further experimental validation.

Computational TechniqueApplication in this compound Research
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of this compound's components based on their chemical structures. openaccessjournals.com This could help in designing new formulations with enhanced or more specific effects.
Molecular Docking Simulate the binding of this compound's components to specific protein targets, such as enzymes or transporters involved in citrate metabolism and renal function. numberanalytics.comscielo.org.mx This could clarify their mechanism of action at a molecular level.
Machine Learning (ML) Models Analyze complex datasets (e.g., from transcriptomics or proteomics) to predict cellular responses to alkalinization. ML can integrate data from chemical structures and phenotypic profiles to predict bioactivity with high accuracy. nih.gov
Molecular Dynamics (MD) Simulations Model the dynamic behavior of this compound's components and their interactions with biological membranes or target proteins over time, providing insights into their stability and conformational changes. openaccessjournals.com

Future research should apply these computational tools to the this compound complex. Modeling the interactions between the four components and their collective effect on biological targets could unravel potential synergistic relationships. Furthermore, predictive models could help identify new potential applications for this compound by screening its activity against a wide range of biological targets. amrita.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.